2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde
Overview
Description
2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a nitro group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-nitrobenzaldehyde with 2-pyridyl alcohol under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the product.
Industrial Production Methods
Industrial production methods for 2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde may involve large-scale nitration and subsequent reactions in specialized reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and pyridyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Nitro-2-pyridyl)oxy]benzoic acid.
Reduction: Formation of 2-[(3-Amino-2-pyridyl)oxy]benzaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzaldehyde: Similar structure but lacks the pyridyl group.
2-Pyridylbenzaldehyde: Similar structure but lacks the nitro group.
2-[(3-Amino-2-pyridyl)oxy]benzaldehyde: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[(3-Nitropyridin-2-yl)oxy]benzaldehyde is unique due to the presence of both the nitro and pyridyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-nitropyridin-2-yl)oxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-8-9-4-1-2-6-11(9)18-12-10(14(16)17)5-3-7-13-12/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKISLYZRCKBEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C(C=CC=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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